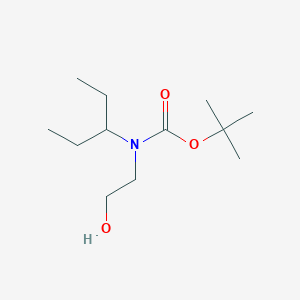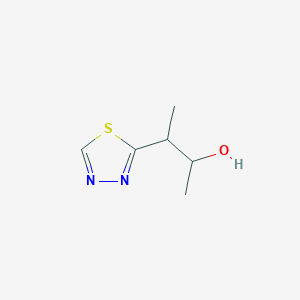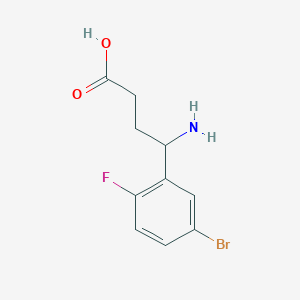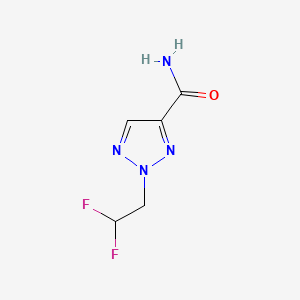
2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and a difluoroethyl group, which imparts unique electronic and steric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2,2-difluoroethylamine with 2-azidoacetic acid under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds efficiently under mild conditions, often using copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of hypervalent iodine reagents has also been explored to facilitate the incorporation of the difluoroethyl group .
化学反応の分析
Types of Reactions
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, using reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Hydrogen peroxide.
Reduction: Sodium borohydride.
Major Products
The major products formed from these reactions include various substituted triazoles and difluoroethyl derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function . The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets .
類似化合物との比較
Similar Compounds
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a trifluoroethyl group, which imparts different electronic properties.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group but have different core structures, leading to varied reactivity and applications.
Uniqueness
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of the triazole ring and the difluoroethyl group, which together provide a balance of stability, reactivity, and biological activity. This makes it a valuable compound for diverse applications in research and industry .
特性
分子式 |
C5H6F2N4O |
|---|---|
分子量 |
176.12 g/mol |
IUPAC名 |
2-(2,2-difluoroethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C5H6F2N4O/c6-4(7)2-11-9-1-3(10-11)5(8)12/h1,4H,2H2,(H2,8,12) |
InChIキー |
UBNBTQPZMPJMJP-UHFFFAOYSA-N |
正規SMILES |
C1=NN(N=C1C(=O)N)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


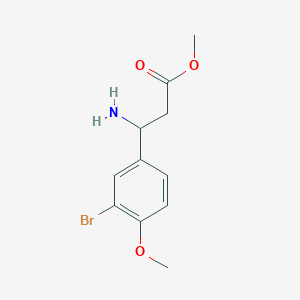
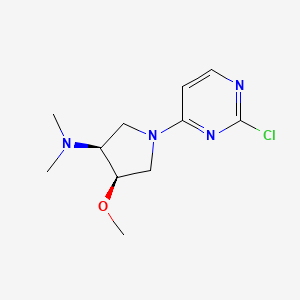

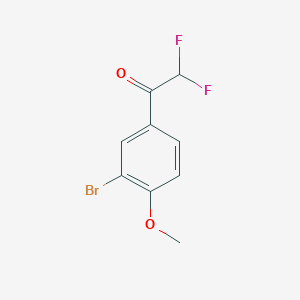
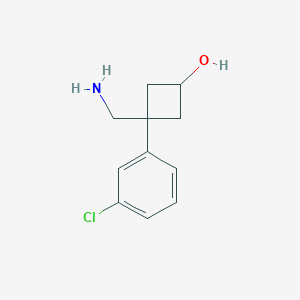
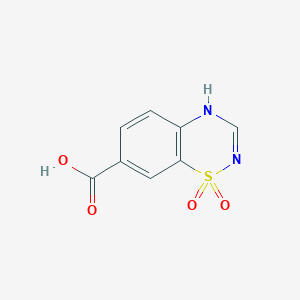
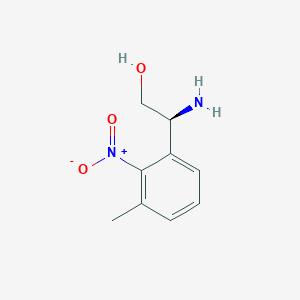
![rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553086.png)
![3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride](/img/structure/B13553089.png)
